2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Catalog No.
S611703
CAS No.
92046-34-9
M.F
C34H68O11
M. Wt
652.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpe...

CAS Number

92046-34-9

Product Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C34H68O11

Molecular Weight

652.9 g/mol

InChI

InChI=1S/C34H68O11/c1-33(2,3)30-34(4,5)31-6-8-32(9-7-31)45-29-28-44-27-26-43-25-24-42-23-22-41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36-11-10-35/h31-32,35H,6-30H2,1-5H3

InChI Key

AXMJGXMRGDCRND-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)C1CCC(CC1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Synonyms

RTX 100, RTX-100

Canonical SMILES

CC(C)(C)CC(C)(C)C1CCC(CC1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Description

The exact mass of the compound 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • PubChem: PubChem, a database of chemical information maintained by the National Institutes of Health (NIH), contains an entry for the compound but does not list any specific scientific research applications [].
  • ECHA: The European Chemicals Agency (ECHA) also has an entry for a similar compound, 2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}ethanol, but it is not the exact compound of interest [].

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol, commonly known as Triton X-405, is a complex surfactant primarily used in biochemical applications. This compound features a highly branched structure with multiple ethylene glycol units and a cyclohexyl moiety, contributing to its amphiphilic properties. The molecular formula is C30H60O9, with a molecular weight of 564.792 g/mol. It is characterized by its ability to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions .

Typical of surfactants:

  • Hydrolysis: Under acidic or basic conditions, the ether linkages can undergo hydrolysis, leading to the formation of alcohols and acids.
  • Oxidation: The alkyl chains may be susceptible to oxidation reactions, particularly under harsh conditions, which can affect the compound's stability and performance.
  • Complexation: Triton X-405 can form complexes with metal ions and other organic molecules, enhancing its utility in various formulations.

Triton X-405 exhibits several biological activities due to its surfactant properties:

  • Cell Membrane Disruption: It can disrupt lipid bilayers, which is useful in cell lysis protocols during protein extraction.
  • Detergent Action: The compound acts as a detergent, facilitating the solubilization of membrane proteins for biochemical assays.
  • Irritation Potential: Triton X-405 has been associated with skin and eye irritation upon contact, necessitating careful handling and appropriate safety measures .

The synthesis of Triton X-405 typically involves the following steps:

  • Polymerization of Ethylene Oxide: Ethylene oxide is polymerized to form polyethylene glycol chains.
  • Alkylation: The polyethylene glycol is then reacted with 4-(2,4,4-trimethylpentan-2-yl)cyclohexanol to introduce the hydrophobic tail.
  • Purification: The final product is purified through distillation or chromatography to remove unreacted materials and by-products.

This multi-step synthesis allows for precise control over the molecular weight and branching of the surfactant .

Triton X-405 finds applications across various fields:

  • Biotechnology: Used as a solubilizing agent in protein purification processes.
  • Pharmaceuticals: Acts as an emulsifier in drug formulations.
  • Cosmetics: Incorporated into personal care products for its cleansing properties.
  • Environmental Science: Utilized in studies involving micelle formation and pollutant solubilization.

Interaction studies involving Triton X-405 have revealed its capacity to interact with various biological membranes and proteins:

  • Protein Solubilization: It efficiently solubilizes membrane proteins for structural studies using techniques like NMR and crystallography.
  • Micelle Formation: Triton X-405 forms micelles that encapsulate hydrophobic compounds, enhancing their bioavailability in biological systems .

These interactions significantly impact its effectiveness as a detergent in laboratory settings.

Similar Compounds

Triton X-405 shares structural similarities with several other compounds, which can be compared based on their chemical structure and applications:

Compound NameMolecular FormulaKey Features
Triton X-100C14H22O26Shorter ethylene glycol chain; widely used as a nonionic surfactant.
Tween 20C58H114O26Contains sorbitan; used as an emulsifier in food and cosmetics.
Brij 35C18H38O6Polyethylene glycol ether; used in pharmaceutical formulations.

Triton X-405 is unique due to its extensive branching and higher molecular weight compared to these similar compounds, which enhances its solubilizing power and stability in various applications .

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (48.1%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Dates

Modify: 2023-08-15

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